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Compound of Interest

Compound Name: 1,2,4,5-Tetramethylcyclohexane

Cat. No.: B3049503

An In-Depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1,2,4,5-
tetramethylcyclohexane, focusing on its sterecisomerism, conformational analysis,
spectroscopic signatures, synthesis, and physical properties. This document is intended to
serve as a technical resource for scientists in research and development.

Introduction to 1,2,4,5-Tetramethylcyclohexane

1,2,4,5-Tetramethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula
C1oH20[1][2][3]. Its structure consists of a cyclohexane ring substituted with four methyl groups
at positions 1, 2, 4, and 5. The presence of multiple stereocenters gives rise to a variety of
stereoisomers, each with distinct three-dimensional arrangements and, consequently, unique
chemical and physical properties. A thorough understanding of these properties is crucial for its
application in various fields, including as a non-polar solvent and as a building block in organic
synthesis. The synonym for 1,2,4,5-tetramethylcyclohexane is perhydrodurene[4].

Stereoisomerism

The stereochemistry of 1,2,4,5-tetramethylcyclohexane is complex due to the presence of
four chiral centers (carbons 1, 2, 4, and 5). The relative orientations of the four methyl groups
(either above or below the plane of the cyclohexane ring) define the different stereocisomers.
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These are broadly classified into cis and trans isomers, which can exist as enantiomers or
meso compounds.

A systematic analysis reveals the following possible stereoisomers:

o all-cis Isomer: (1R,2S,4R,5S)-1,2,4,5-tetramethylcyclohexane. This isomer is a meso
compound due to a plane of symmetry.

e cis,cis,trans Isomer: This designation can be ambiguous. A more precise nomenclature is
required, for instance, (1r,2c,4c,5t)-1,2,4,5-tetramethylcyclohexane, which exists as a pair
of enantiomers|[5].

 all-trans Isomer: (1R,2R,4S,5S)-1,2,4,5-tetramethylcyclohexane. This is also a meso
compound.

o Other Diastereomers: Further combinations of cis and trans relationships are possible,
leading to additional diastereomeric pairs.

The interconversion between these stereoisomers is not possible without breaking and
reforming chemical bonds.

Conformational Analysis

The chemical behavior and stability of the different stereocisomers of 1,2,4,5-
tetramethylcyclohexane are dictated by their preferred conformations. The cyclohexane ring
predominantly adopts a chair conformation to minimize angle and torsional strain. In a
substituted cyclohexane, substituents can occupy either axial or equatorial positions.

The relative stability of different chair conformations is primarily determined by steric strain,
particularly 1,3-diaxial interactions. The energetic cost of placing a methyl group in an axial
position is known as its A-value, which is approximately 1.7 kcal/mol.

Conformational Analysis of the all-cis Isomer

The all-cis isomer has two possible chair conformations that are degenerate (have the same
energy). In each conformation, there are two axial and two equatorial methyl groups. The total
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strain energy due to 1,3-diaxial interactions can be estimated by summing the A-values for the
axial methyl groups.

 Strain Energy Calculation: 2 x (A-value for CHs) = 2 x 1.7 kcal/mol = 3.4 kcal/mol.

all-cis Isomer Conformations

Two axial, Two equatorial CH3)_ Ring Fli Two axial, Two equatorial CH3
Strain = 3.4 kcal/mol Strain = 3.4 kcal/mol

Click to download full resolution via product page

Chair conformations of the all-cis isomer.

Conformational Analysis of the all-trans Isomer

The all-trans isomer also has two chair conformations. One conformation places all four methyl
groups in equatorial positions, while the other places them all in axial positions.

 All-equatorial Conformer: This conformation has no 1,3-diaxial interactions involving the
methyl groups, making it very stable.

» All-axial Conformer: This conformation is highly unstable due to four axial methyl groups,
leading to significant 1,3-diaxial strain.

» Strain Energy Calculation (all-axial): 4 x (A-value for CHs) = 4 x 1.7 kcal/mol = 6.8 kcal/mol.

The all-equatorial conformer is overwhelmingly favored at equilibrium.

all-trans Isomer Conformations

All equatorial CH3 Ring Fli All axial CH3
Strain = 0 kcal/mol Strain = 6.8 kcal/mol
(Most Stable) (Least Stable)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b3049503?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Click to download full resolution via product page

Chair conformations of the all-trans isomer.

Physical Properties

The physical properties of 1,2,4,5-tetramethylcyclohexane vary depending on the specific
stereoisomer. The more stable isomers with minimized steric strain generally have higher
boiling points and melting points.

. all-trans
Property all-cis Isomer General Reference
Isomer

Molecular

C1oHz20 C1oH20 C1oH20 [11[2]13]
Formula
Molecular Weight  140.27 g/mol 140.27 g/mol 140.27 g/mol [11[2]13]
CAS Number 19903-06-1 - 2090-38-2 [4][6]
Boiling Point 174 °C ~172-173 °C 161-173 °C [51[7118]
Density 0.812 g/mL - - [8]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the

different stereoisomers of 1,2,4,5-tetramethylcyclohexane.

3C NMR Spectroscopy

The chemical shifts in 33C NMR are highly sensitive to the local electronic environment and

stereochemistry. For methyl-substituted cyclohexanes, the chemical shift of a methyl carbon

can indicate whether it is in an axial or equatorial position. Generally, axial methyl groups are

shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts[9]

[10][11][12].

Predicted 13C NMR Chemical Shifts (ppm):
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Isomer (Stable Methyl Carbons Methyl Carbons .
. . Ring Carbons
Conformer) (Equatorial) (Axial)
all-cis ~22-24 ~18-20 ~30-45
all-trans ~22-24 - ~30-45

'H NMR Spectroscopy

The proton NMR spectra of these isomers can be complex due to overlapping signals of the
methyl and ring protons. The coupling constants between vicinal protons on the cyclohexane
ring are dependent on their dihedral angle, which can provide information about the
conformation.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic C-H stretching and bending vibrations for
saturated hydrocarbons. The fingerprint region (below 1500 cm~1) will be unique for each
stereoisomer and can be used for identification.

Synthesis

The most common and direct method for the synthesis of 1,2,4,5-tetramethylcyclohexane is
the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene (durene)[7]. This reaction typically
yields a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of
catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of
Durene

Objective: To synthesize a mixture of 1,2,4,5-tetramethylcyclohexane isomers via the
catalytic hydrogenation of durene.

Materials:
e 1,2,4,5-Tetramethylbenzene (Durene)

e 5% Rhodium on alumina (Rh/Al20s3) catalyst
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o Ethanol (solvent)
e High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
e Hydrogen gas

Procedure:

In a high-pressure reactor, dissolve a known amount of durene in ethanol.

e Add the Rh/Al20s catalyst (typically 5-10% by weight of the substrate).

o Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

» Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

» Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
e Monitor the reaction progress by observing the drop in hydrogen pressure.

e Once the reaction is complete, cool the reactor to room temperature and carefully vent the
excess hydrogen.

« Filter the reaction mixture to remove the catalyst.
e Remove the solvent under reduced pressure to obtain the crude product.
e The product can be purified by fractional distillation to separate the different isomers.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to
the use of flammable solvents and high-pressure hydrogen gas. Appropriate personal
protective equipment (safety glasses, lab coat, gloves) must be worn.
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Synthesis of 1,2,4,5-tetramethylcyclohexane.

Chemical Reactivity

As a saturated hydrocarbon, 1,2,4,5-tetramethylcyclohexane is relatively inert. Its reactivity is
primarily limited to free-radical substitution reactions under harsh conditions (e.g., UV light and
halogens). The stability of the cyclohexane ring makes it resistant to ring-opening reactions
under normal conditions. The presence of multiple methyl groups can sterically hinder reactions
at the ring carbons.

Conclusion

1,2,4,5-Tetramethylcyclohexane is a molecule of significant interest in stereochemistry and
conformational analysis. The interplay of its various stereoisomers and their conformational
preferences dictates its physical and chemical properties. A thorough understanding of these
aspects, as detailed in this guide, is essential for its effective utilization in research and
industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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